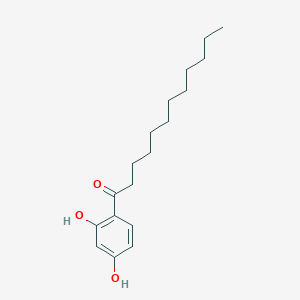
1-(2,4-Dihydroxyphenyl)dodecan-1-one
Description
1-(2,4-Dihydroxyphenyl)dodecan-1-one is a hydroxyaryl alkanone featuring a dodecanone chain linked to a 2,4-dihydroxyphenyl group. This compound is structurally characterized by its two hydroxyl groups at the 2- and 4-positions of the aromatic ring and a 12-carbon aliphatic chain. It is primarily isolated from plant sources, such as Syzygium aqueum leaves, where it exhibits significant tyrosinase inhibitory activity . Its bioactivity is attributed to the electron-donating hydroxyl groups and the hydrophobic alkyl chain, which influence solubility, membrane permeability, and interactions with biological targets.
Properties
CAS No. |
25632-60-4 |
|---|---|
Molecular Formula |
C18H28O3 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)dodecan-1-one |
InChI |
InChI=1S/C18H28O3/c1-2-3-4-5-6-7-8-9-10-11-17(20)16-13-12-15(19)14-18(16)21/h12-14,19,21H,2-11H2,1H3 |
InChI Key |
WFMWRPOIFMFIKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
1-(2,4-Dihydroxyphenyl)dodecan-1-one belongs to a broader class of hydroxyaryl alkanones and chalcones. Key structural analogues include:
Key Differences and Implications
Hydroxyl Substitution Patterns :
- The 2,4-dihydroxy configuration in this compound enhances its antioxidant and enzyme-inhibitory properties compared to 2,6-dihydroxy analogues, which show weaker interactions due to steric hindrance .
- Trihydroxy derivatives (e.g., 1-(2,4,6-Trihydroxyphenyl)dodecan-1-one) exhibit increased polarity, reducing bioavailability but enhancing radical scavenging capacity .
Alkyl Chain Length :
- The C12 chain in this compound provides optimal lipophilicity for membrane penetration, whereas shorter chains (e.g., C8 in F. ferulaeoides derivatives) reduce cellular uptake efficiency .
Chalcone vs. Alkanone Scaffolds: Chalcone derivatives (e.g., Butein) with α,β-unsaturated ketone moieties exhibit stronger antioxidant activity due to conjugation effects, while alkanones like this compound are more stable under physiological conditions .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


